4-bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone
CAS No.: 898763-52-5
Cat. No.: VC2299608
Molecular Formula: C18H17BrFNOS
Molecular Weight: 394.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898763-52-5 |
|---|---|
| Molecular Formula | C18H17BrFNOS |
| Molecular Weight | 394.3 g/mol |
| IUPAC Name | (4-bromo-2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H17BrFNOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
| Standard InChI Key | WYFGRJDUBAULHW-UHFFFAOYSA-N |
| SMILES | C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F |
| Canonical SMILES | C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F |
Introduction
Basic Chemical Properties
4-Bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone is an organic compound with a benzophenone core structure, characterized by two phenyl rings connected by a carbonyl group. The compound features specific substitution patterns that give it unique chemical properties and potential biological activities. The presence of bromine and fluorine substituents, along with a thiomorpholine moiety, contributes significantly to its chemical behavior and potential applications in various fields.
The compound belongs to a class of benzophenone derivatives that have been explored for their diverse applications in pharmaceutical research. Its structural characteristics allow for specific interactions with biological targets, making it a compound of interest for medicinal chemistry investigations. The heterocyclic thiomorpholine component, in particular, introduces interesting spatial and electronic properties that can influence how the molecule interacts with proteins and other biological macromolecules.
As a research compound, 4-bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone is primarily used in laboratory settings to explore structure-activity relationships and potential therapeutic applications. It represents an example of how strategic modifications to a base molecular scaffold can potentially yield compounds with targeted biological activities.
Molecular Structure and Identification
The molecular structure of 4-bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone features several distinctive elements that define its chemical identity. At its core is the benzophenone structure, which consists of two phenyl rings connected by a carbonyl (C=O) group. The compound contains specific substituents that distinguish it from other benzophenone derivatives .
One phenyl ring contains bromine at the para (4) position and fluorine at the ortho (2) position, while the other phenyl ring has a thiomorpholinomethyl group at the meta (3') position. This thiomorpholine component is a six-membered heterocyclic ring containing both nitrogen and sulfur atoms. The specific arrangement of these functional groups gives the compound its unique chemical profile and potential biological activities.
Chemical Identifiers and Physical Properties
The compound is characterized by various chemical identifiers and physical properties that are crucial for its identification and understanding its behavior in chemical and biological systems.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 898763-52-5 |
| Molecular Formula | C₁₈H₁₇BrFNOS |
| Molecular Weight | 394.3 g/mol |
| IUPAC Name | (4-bromo-2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H17BrFNOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
| Standard InChIKey | WYFGRJDUBAULHW-UHFFFAOYSA-N |
| SMILES Notation | C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F |
| PubChem Compound ID | 24724988 |
Research Studies and Findings
Research involving 4-bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone has focused on understanding its interaction with various biological targets and exploring its potential applications in medicinal chemistry.
Interaction Studies
Interaction studies involving this compound have examined its binding affinity and selectivity towards various biological targets. Techniques such as molecular docking simulations, surface plasmon resonance, and fluorescence spectroscopy have been employed to elucidate binding mechanisms and kinetics. These studies provide insights into how the compound's structural features influence its interactions with proteins and other biological macromolecules.
Comparative Analysis
Comparative analyses with structurally related compounds have revealed how subtle modifications to the benzophenone scaffold can significantly impact biological activities. These studies help establish structure-activity relationships that guide the rational design of derivatives with enhanced properties.
For example, comparisons with the 4'-thiomorpholinomethyl variant (where the thiomorpholine group is at the para position of the phenyl ring, rather than the meta position) can provide insights into how the position of this substituent affects biological activity . Similarly, variations in the halogen substitution pattern can influence the compound's pharmacological profile, offering opportunities for fine-tuning its properties for specific applications.
Analytical Techniques and Characterization
Various analytical techniques have been employed to characterize 4-bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone and confirm its structure. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Mass spectrometry for molecular weight confirmation
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Infrared spectroscopy for functional group identification
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X-ray crystallography for three-dimensional structural determination (if crystal structures are available)
These analytical approaches provide complementary information about the compound's chemical identity and purity, which is essential for research applications where the precise structure needs to be confirmed .
Comparison with Related Compounds
Understanding the similarities and differences between 4-bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone and structurally related compounds provides valuable insights into structure-activity relationships and potential applications.
Comparison with 4'-Thiomorpholinomethyl Variant
A notable structural analog is 4-bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone (CAS: 898783-02-3), which differs in the position of the thiomorpholinomethyl group (para instead of meta position) . This positional isomer has the same molecular formula (C₁₈H₁₇BrFNOS) and molecular weight (394.3 g/mol) but different structural characteristics that can influence its chemical and biological properties.
Table 2: Comparison of 3' and 4' Thiomorpholinomethyl Variants
| Property | 3'-Thiomorpholinomethyl Variant | 4'-Thiomorpholinomethyl Variant |
|---|---|---|
| CAS Number | 898763-52-5 | 898783-02-3 |
| IUPAC Name | (4-bromo-2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | (4-bromo-2-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
| InChIKey | WYFGRJDUBAULHW-UHFFFAOYSA-N | HWQZUIOMSMUZRH-UHFFFAOYSA-N |
| SMILES | C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F | C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F |
| Position of Thiomorpholinomethyl | Meta (3') | Para (4') |
The difference in the position of the thiomorpholinomethyl group can significantly affect the compound's three-dimensional structure and consequently its interaction with biological targets . The meta position (3') places this substituent at a different spatial orientation compared to the para position (4'), potentially resulting in distinct binding profiles and biological activities.
Comparison with Non-Halogenated Variants
Another related compound is 2-fluoro-3'-thiomorpholinomethyl benzophenone (CAS: 898763-40-1), which lacks the bromine substituent present in 4-bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone. This structural difference results in a lower molecular weight (315.4 g/mol versus 394.3 g/mol) and potentially different physicochemical properties.
Structure-Activity Relationship Insights
Comparisons among these structurally related compounds contribute to a deeper understanding of structure-activity relationships within this class of molecules. By systematically analyzing how structural modifications affect biological activities, researchers can identify key pharmacophoric elements and optimize compounds for specific applications.
These comparative analyses reveal how factors such as substituent position, electronic effects of halogens, and three-dimensional arrangement influence the compounds' interaction with biological targets. Such insights are valuable for the rational design of derivatives with enhanced properties for potential therapeutic applications.
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